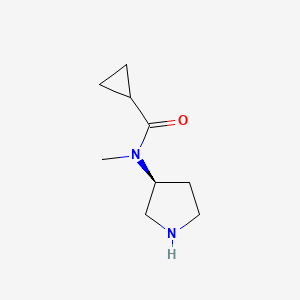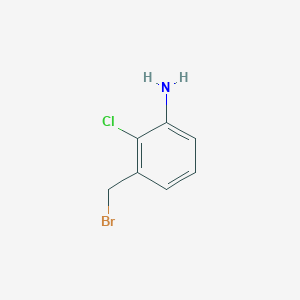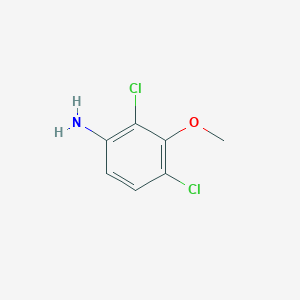
2,4-Dichloro-3-methoxyaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-3-methoxyaniline is an organic compound with the molecular formula C7H7Cl2NO It is a derivative of aniline, characterized by the presence of two chlorine atoms and one methoxy group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-3-methoxyaniline typically involves the nucleophilic substitution of 2,4-dichloroaniline with methanol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution process .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and distillation, are common in industrial settings .
化学反应分析
Types of Reactions: 2,4-Dichloro-3-methoxyaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and are carried out in polar solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
科学研究应用
2,4-Dichloro-3-methoxyaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in developing new therapeutic agents.
Industry: It is employed in the production of agrochemicals, polymers, and other industrial chemicals.
作用机制
The mechanism of action of 2,4-Dichloro-3-methoxyaniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and the functional groups present. The pathways involved in its action include:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can modulate receptor activity by binding to receptor sites, altering signal transduction pathways.
相似化合物的比较
2,4-Dichloroaniline: Similar in structure but lacks the methoxy group.
3,4-Dichloroaniline: Differently substituted aniline with chlorine atoms at different positions.
4-Methoxyaniline: Contains a methoxy group but lacks chlorine atoms.
Uniqueness: 2,4-Dichloro-3-methoxyaniline is unique due to the specific arrangement of chlorine and methoxy groups on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
分子式 |
C7H7Cl2NO |
|---|---|
分子量 |
192.04 g/mol |
IUPAC 名称 |
2,4-dichloro-3-methoxyaniline |
InChI |
InChI=1S/C7H7Cl2NO/c1-11-7-4(8)2-3-5(10)6(7)9/h2-3H,10H2,1H3 |
InChI 键 |
LBKHSJKYDUMPIK-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1Cl)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2',3'-Dihydrospiro[azetidine-2,1'-indene] hydrochloride](/img/structure/B12943931.png)
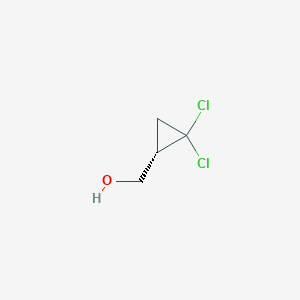
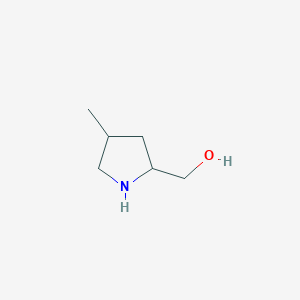
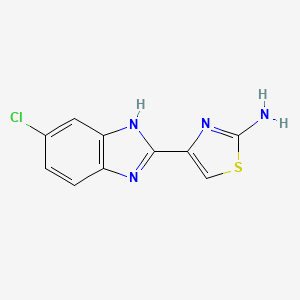


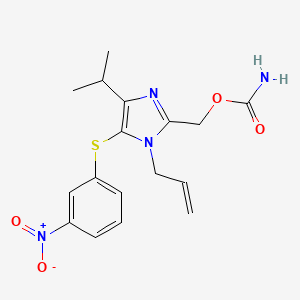

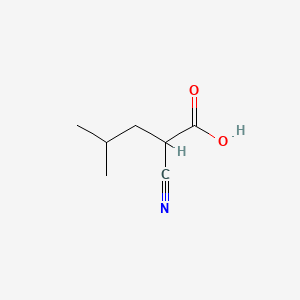

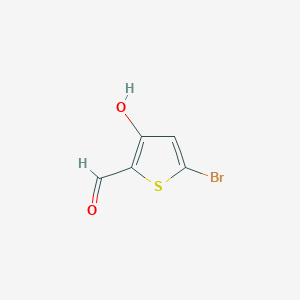
![12-hydroxy-1,10-bis(2-methoxyphenyl)-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12943999.png)
